

# 5-Bromo-2'-deoxyuridine 5'-triphosphate (5-BrdUTP): A Comprehensive Technical Guide

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## Compound of Interest

Compound Name: 5-BrdUTP sodium salt

Cat. No.: B1141524

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## Introduction

5-Bromo-2'-deoxyuridine 5'-triphosphate (5-BrdUTP) is a halogenated analog of deoxyuridine triphosphate (dUTP). Structurally, it differs from dUTP by the presence of a bromine atom at the 5th position of the pyrimidine ring. This modification allows 5-BrdUTP to serve as a substrate for various DNA polymerases, including terminal deoxynucleotidyl transferase (TdT), enabling its incorporation into DNA. This property has made 5-BrdUTP an invaluable tool in molecular and cellular biology for the investigation of critical cellular processes such as apoptosis, cell proliferation, and DNA damage responses. This technical guide provides a detailed overview of the chemical properties, structure, and common applications of 5-BrdUTP.

## Chemical Properties and Structure

The chemical structure of 5-BrdUTP features a 5-bromouracil base linked to a 2'-deoxyribose sugar, which is in turn attached to a triphosphate group at the 5' position. The presence of the bromine atom is key to its utility, as it can be recognized by specific antibodies for detection.

## Chemical Structure

- IUPAC Name: 5-bromo-1-[(2R,4S,5R)-4-hydroxy-5-(triphosphonomethyl)oxolan-2-yl]pyrimidine-2,4-dione
- SMILES: O=C(N1N([C@@H]2O--INVALID-LINK----INVALID-LINK--C2)C=C(Br)C1=O

- InChI: InChI=1S/C9H14BrN2O14P3/c10-4-2-12(9(15)11-8(4)14)7-1-5(13)6(24-7)3-23-28(19,20)26-29(21,22)25-27(16,17)18/h2,5-7,13H,1,3H2,(H,19,20)(H,21,22)(H,11,14,15)(H2,16,17,18)/t5-,6+,7+/m0/s1

## Physicochemical Properties

A summary of the key physicochemical properties of 5-BrdUTP is presented in the table below for easy reference and comparison.

Property	Value	Reference(s)
Molecular Formula	C <sub>9</sub> H <sub>14</sub> BrN <sub>2</sub> O <sub>14</sub> P <sub>3</sub> (free acid)	[1][2]
Molecular Weight	547.04 g/mol (free acid)	[1][2][3]
639.00 g/mol (tetrasodium salt)	[4]	
CAS Number	102212-99-7	[1][3][5][6]
Appearance	White to off-white solid/oil, colorless to slightly yellow solution in water.	[1][2][4]
Purity	≥90% to ≥97% (HPLC)	[1][3][4]
Solubility	Water: 50 mg/mL	[3]
Spectroscopic Properties	λ <sub>max</sub> : 278 nm (in Tris-HCl, pH 7.5)	[1][2]
Molar Extinction Coefficient (ε): 9.7 L mmol <sup>-1</sup> cm <sup>-1</sup>	[1]	
Storage and Stability	Store at -20°C, sealed and protected from moisture. The sodium salt solution is stable for up to 1 month at -20°C and 6 months at -80°C. Short-term exposure to ambient temperature is possible.	[1][2][4][5]

## Experimental Protocols

5-BrdUTP is a versatile reagent employed in several key experimental techniques. Below are detailed methodologies for its application in the detection of apoptosis via the TUNEL assay and in the analysis of cell proliferation.

### Detection of Apoptosis using TUNEL (TdT-mediated dUTP Nick End Labeling) Assay

The TUNEL assay is a widely used method to detect DNA fragmentation, a hallmark of apoptosis. In this assay, terminal deoxynucleotidyl transferase (TdT) is used to incorporate 5-BrdUTP at the 3'-hydroxyl ends of fragmented DNA. The incorporated 5-BrdUTP is then detected using a fluorochrome-conjugated anti-BrdU antibody.

Materials:

- Cells in suspension
- Phosphate-buffered saline (PBS)
- 1% Paraformaldehyde in PBS
- 70% Ethanol (ice-cold)
- TdT Reaction Buffer (5x): 1 M potassium cacodylate, 125 mM Tris-HCl, pH 6.6, 1.25 mg/mL BSA
- TdT Enzyme
- 5-BrdUTP Solution: 10 mM
- Anti-BrdU Antibody, Fluorochrome-conjugated (e.g., FITC or Alexa Fluor™ 488)
- Propidium Iodide (PI) Staining Solution: 5 µg/mL PI and 100 µg/mL RNase A in PBS

Procedure:

- Cell Fixation:

- Harvest  $1-2 \times 10^6$  cells and wash with PBS.
- Resuspend the cell pellet in 0.5 mL of PBS and add to 4.5 mL of ice-cold 1% paraformaldehyde.
- Incubate on ice for 15-30 minutes.
- Centrifuge at  $300 \times g$  for 5 minutes and discard the supernatant.
- Resuspend the cells in 5 mL of PBS, centrifuge, and then resuspend in 0.5 mL of PBS.
- Add the cell suspension to 4.5 mL of ice-cold 70% ethanol and store at  $-20^{\circ}\text{C}$  for at least 30 minutes (can be stored for several weeks).
- DNA Labeling:
  - Centrifuge the ethanol-fixed cells at  $300 \times g$  for 5 minutes and wash with PBS.
  - Prepare the TdT reaction mix for each sample:
    - 10  $\mu\text{L}$  TdT Reaction Buffer (5x)
    - 1  $\mu\text{L}$  TdT Enzyme
    - 2  $\mu\text{L}$  5-BrdUTP Solution (10 mM)
    - 37  $\mu\text{L}$  Distilled Water
  - Resuspend the cell pellet in 50  $\mu\text{L}$  of the TdT reaction mix.
  - Incubate for 60 minutes at  $37^{\circ}\text{C}$  in a humidified chamber.
- Immunodetection:
  - Add 1 mL of PBS to stop the reaction and centrifuge at  $300 \times g$  for 5 minutes.
  - Resuspend the cell pellet in 100  $\mu\text{L}$  of the fluorochrome-conjugated anti-BrdU antibody solution (diluted in PBS containing 0.1% Triton X-100 and 1% BSA).

- Incubate for 30-60 minutes at room temperature in the dark.
- Wash the cells with PBS.
- DNA Staining and Analysis:
  - Resuspend the cell pellet in 0.5 mL of PI staining solution.
  - Incubate for 30 minutes at room temperature in the dark.
  - Analyze the samples by flow cytometry.

## Cell Proliferation Analysis by BrdU Incorporation and Flow Cytometry

This protocol details the labeling of newly synthesized DNA with 5-BrdU (the precursor to 5-BrdUTP in situ) and its subsequent detection to measure cell proliferation.

### Materials:

- Proliferating cells in culture
- BrdU Labeling Solution: 10  $\mu$ M BrdU in sterile culture medium
- PBS
- Fixation/Permeabilization Buffer: (e.g., BD Cytotfix/Cytoperm™)
- DNase I Solution: 300  $\mu$ g/mL in DPBS
- Anti-BrdU Antibody, Fluorochrome-conjugated
- DNA Staining Dye (e.g., 7-AAD or Propidium Iodide)

### Procedure:

- BrdU Labeling:

- Add the BrdU labeling solution to the cell culture and incubate for a predetermined pulse time (e.g., 1-2 hours) at 37°C. The optimal time will depend on the cell cycle length.
- Harvest and wash the cells with PBS.
- Fixation and Permeabilization:
  - Resuspend the cells in fixation/permeabilization buffer and incubate according to the manufacturer's instructions.
  - Wash the cells with a suitable wash buffer (e.g., BD Perm/Wash™ Buffer).
- DNA Denaturation:
  - Resuspend the fixed cells in DNase I solution.
  - Incubate for 1 hour at 37°C to expose the incorporated BrdU.
  - Wash the cells to remove the DNase.
- Immunodetection:
  - Resuspend the cells in the fluorochrome-conjugated anti-BrdU antibody solution.
  - Incubate for 20-30 minutes at room temperature in the dark.
  - Wash the cells.
- DNA Staining and Analysis:
  - Resuspend the cells in a solution containing a DNA staining dye.
  - Analyze the samples by flow cytometry, gating on the cell population and analyzing BrdU incorporation versus DNA content.

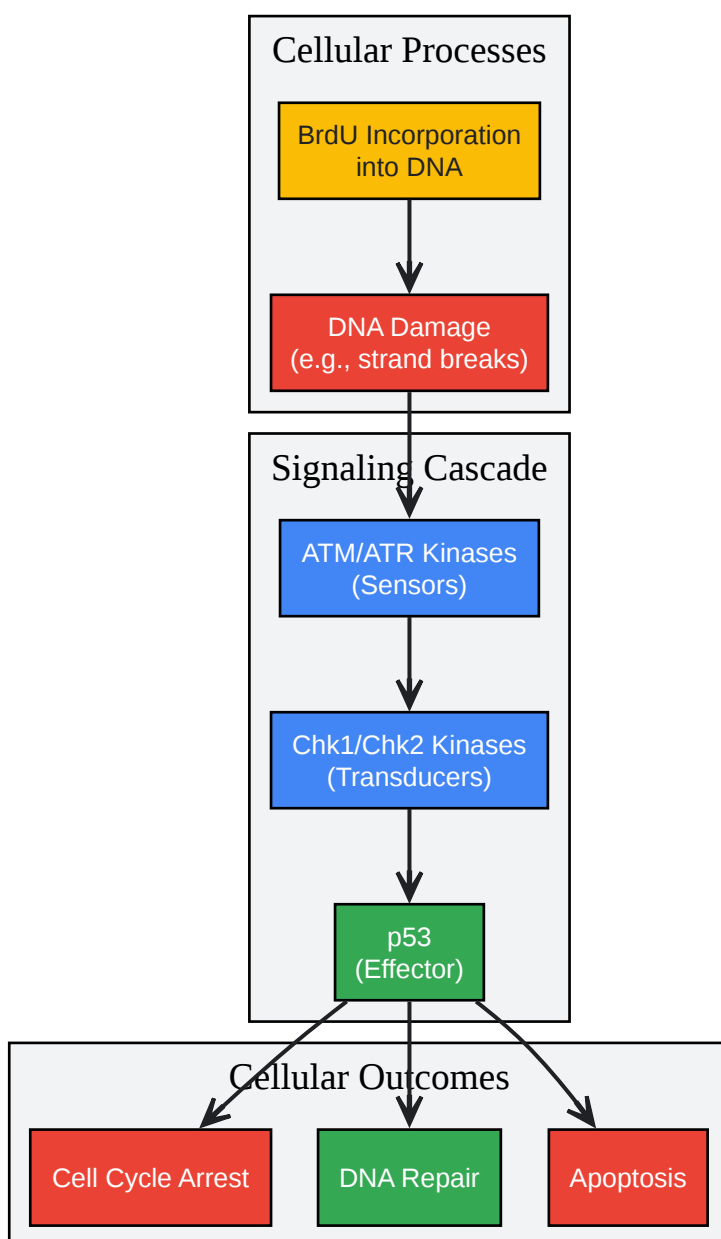
## Visualizations

Visual diagrams are crucial for understanding complex biological processes and experimental workflows. The following diagrams were generated using Graphviz (DOT language) to illustrate

key concepts related to 5-BrdUTP.

## DNA Damage Response Pathway Induced by BrdU Incorporation

Incorporation of BrdU into DNA can trigger a DNA damage response (DDR). This pathway involves the activation of sensor kinases such as ATM and ATR, which in turn phosphorylate a cascade of downstream targets to initiate cell cycle arrest and DNA repair.

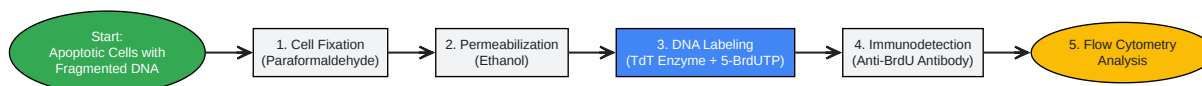


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BrdU-induced DNA Damage Response Pathway.

## Experimental Workflow: TUNEL Assay using 5-BrdUTP

The following diagram outlines the major steps in performing a TUNEL assay to detect apoptotic cells using 5-BrdUTP.



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TUNEL Assay Experimental Workflow.

## Conclusion

5-Bromo-2'-deoxyuridine 5'-triphosphate is a powerful and widely adopted reagent in life sciences research. Its ability to be incorporated into newly synthesized DNA allows for the precise and sensitive detection of fundamental cellular activities. The detailed chemical properties, experimental protocols, and visual workflows provided in this guide are intended to support researchers, scientists, and drug development professionals in the effective application of 5-BrdUTP in their studies.

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